molecular formula C3H9N B3334251 Propan-1-(~15~N)amine CAS No. 53754-16-8

Propan-1-(~15~N)amine

Cat. No.: B3334251
CAS No.: 53754-16-8
M. Wt: 60.1 g/mol
InChI Key: WGYKZJWCGVVSQN-AZXPZELESA-N
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Description

Propan-1-(~15~N)amine, also known as propylamine, is a simple primary amine with the chemical formula C3H9N. It is a colorless liquid with a strong, ammonia-like odor. This compound is significant in organic chemistry due to its role as a building block in the synthesis of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propylamine can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: Propylamine can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution Reagents: Halogenated compounds and other electrophiles are commonly used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of propylamine.

    Reduction Products: Different amine derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Propan-1-(~15~N)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of propylamine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and interact with other molecules through its amine group.

Comparison with Similar Compounds

    Ethylamine: A primary amine with a shorter carbon chain.

    Isopropylamine: A primary amine with a branched carbon chain.

    Butylamine: A primary amine with a longer carbon chain.

Uniqueness of Propylamine: Propan-1-(~15~N)amine is unique due to its specific carbon chain length and the presence of the amine group, which makes it a versatile building block in organic synthesis. Its properties, such as high solubility in water and organic solvents, make it suitable for various industrial applications .

Properties

IUPAC Name

propan-1-(15N)amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYKZJWCGVVSQN-AZXPZELESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584068
Record name Propan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53754-16-8
Record name Propan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53754-16-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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